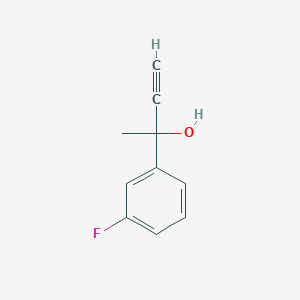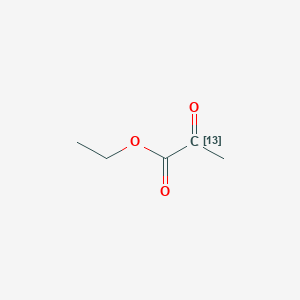
Methylgermanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylgermanium is a compound that has been used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates . It is involved in the photo-chemical adsorption of organo-germanium on a hydrogen-terminated atomically flat silicon surface using xenon excimer light .
Synthesis Analysis
This compound trichloride is used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates by reacting with catechol . It is also involved in the photo-chemical adsorption of organo-germanium on a hydrogen-terminated atomically flat silicon surface using xenon excimer light .
Molecular Structure Analysis
The molecular structure of this compound compounds has been studied using X-ray crystallographic methods . The structure is found to be adamantane-type . The mean distances and angles are Ge–S 2·218 (3), Ge–C 1·922 (10)Å, S–Ge–S 111·8 (3), Ge–S–Ge 104·6 (2), and S–Ge–C 107·0 (3)° .
Chemical Reactions Analysis
The reactions of stable β-diketiminate germanium(II) hydride with nitrous oxide, trimethylsilyl azide, ketones, and alkynes have been described . The reaction with nitrous oxide yields the germanium(II) hydroxide .
Physical And Chemical Properties Analysis
Physical and chemical properties of materials like this compound are essential to understand their function as a biomaterial . The properties of these materials are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Aplicaciones Científicas De Investigación
1. Antimalarial and Antimicrobial Applications
Methylgermanium compounds, like Methylene Blue (MB), have a history of use in treating malaria. MB's antimalarial properties and its role in treating methemoglobinemia highlight its potential in combating infectious diseases. Additionally, MB has been studied for its effectiveness in photodynamic antimicrobial chemotherapy (PACT), which involves using light-activated compounds to kill microbial infections. This application leverages the photosensitizing properties of phenothiazinium compounds like MB (Wainwright, 2005).
2. Cancer Biomarkers
Research into the epigenetic implications of methylated DNA sequences, including those affected by this compound compounds, has shown promise in cancer biomarker development. These studies suggest that specific patterns of DNA methylation can help in identifying cancer cases and contribute to cancer diagnostics (Kagan et al., 2007).
3. Aging and Neurodegenerative Diseases
This compound compounds have been researched for their potential in treating age-related conditions. Methylene Blue, for example, shows promise in addressing neurodegenerative diseases like Alzheimer's. Its properties can bypass mitochondrial dysfunction, which is a common factor in aging and neurodegenerative disorders, reducing oxidative stress (Xue, Thaivalappil, & Cao, 2021).
4. DNA Methylation Analysis in Medical Research
This compound compounds contribute to methods for analyzing DNA methylation patterns, which are crucial in understanding cellular differentiation and disease states. DNA methylation assays, developed using these compounds, have been instrumental in large-scale immunological studies, providing insights into the underlying biology of chronic medical conditions (Houseman et al., 2012).
5. Epigenetic Landscapes and Human Cellular Processes
Research indicates that this compound compounds like DMSO can induce significant changes in human cellular processes and the epigenetic landscape. These findings are important in understanding the biological effects of these compounds, especially in contexts like cryopreservation and in vitro assays (Verheijen et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/CH3Ge/c1-2/h1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIXFKOJXTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162837, DTXSID20237053 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449-65-6, 88453-53-6 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

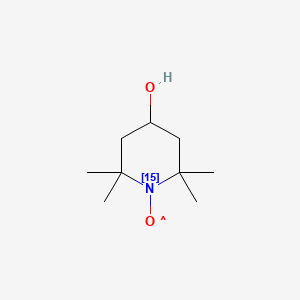


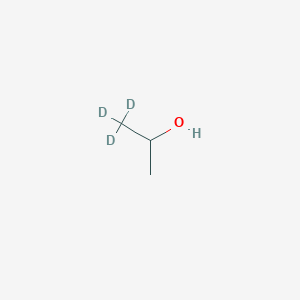




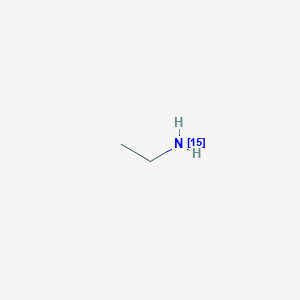
![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)
